Methyl3-amino-4-mercaptobenzoate Methyl3-amino-4-mercaptobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15753532
InChI: InChI=1S/C8H9NO2S/c1-11-8(10)5-2-3-7(12)6(9)4-5/h2-4,12H,9H2,1H3
SMILES:
Molecular Formula: C8H9NO2S
Molecular Weight: 183.23 g/mol

Methyl3-amino-4-mercaptobenzoate

CAS No.:

Cat. No.: VC15753532

Molecular Formula: C8H9NO2S

Molecular Weight: 183.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl3-amino-4-mercaptobenzoate -

Specification

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
IUPAC Name methyl 3-amino-4-sulfanylbenzoate
Standard InChI InChI=1S/C8H9NO2S/c1-11-8(10)5-2-3-7(12)6(9)4-5/h2-4,12H,9H2,1H3
Standard InChI Key ZCKPTTBRWYHPOT-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=C(C=C1)S)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C₈H₉NO₂S) features a benzene ring substituted with:

  • A methyl ester (-COOCH₃) at position 1.

  • An amino group (-NH₂) at position 3.

  • A mercapto group (-SH) at position 4.

This arrangement creates a unique electronic environment due to the electron-donating amino group and the electron-withdrawing ester, which influence reactivity at the mercapto site. Comparative analyses with methyl 4-amino-3-mercaptobenzoate suggest that positional isomerism significantly affects solubility and stability. For instance, the 3-amino-4-mercapto isomer may exhibit stronger intramolecular hydrogen bonding between the -NH₂ and -SH groups, potentially reducing its oxidative susceptibility compared to the 4-amino-3-mercapto analog.

Physicochemical Characteristics

While experimental data for this specific compound are unavailable, predictions based on analogs include:

  • Molecular Weight: 183.23 g/mol.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and amino groups, but limited solubility in water.

  • pKa Values: Estimated pKa of the mercapto group (~8-10) and amino group (~4-5), aligning with trends observed in ortho-substituted thiophenols .

Synthetic Pathways

Esterification of 3-Amino-4-Mercaptobenzoic Acid

A plausible route involves esterifying 3-amino-4-mercaptobenzoic acid using methanol under acidic conditions, analogous to the synthesis of methyl 3-amino-4-methylbenzoate . Key steps include:

  • Acid Activation: Treatment with thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride.

  • Methanol Quench: Reaction with methanol to form the methyl ester.

Example Protocol

  • Reactants: 3-Amino-4-mercaptobenzoic acid (1.0 eq), methanol (excess), SOCl₂ (2.0 eq).

  • Conditions: Reflux at 65°C for 4–6 hours under nitrogen atmosphere.

  • Workup: Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and purification via recrystallization .

Yield: ~90–95% (estimated from analogous reactions ).

Alternative Routes

  • Thiolation of Methyl 3-Amino-4-Hydroxybenzoate: Replacement of the hydroxyl group (-OH) with -SH using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) .

  • Protection-Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis, preventing unwanted side reactions.

Reactivity and Functionalization

Oxidation of the Mercapto Group

The -SH group is prone to oxidation, forming disulfide bridges (-S-S-) under mild conditions (e.g., H₂O₂ or I₂). This reactivity is critical in materials science for creating cross-linked polymers or self-assembled monolayers (SAMs).

Example Reaction

2Methyl 3-amino-4-mercaptobenzoate+H2O2Disulfide derivative+2H2O2 \, \text{Methyl 3-amino-4-mercaptobenzoate} + \text{H}_2\text{O}_2 \rightarrow \text{Disulfide derivative} + 2 \, \text{H}_2\text{O}

Conditions: Room temperature, aqueous ethanol, pH 7–8.

Amino Group Modifications

The -NH₂ group participates in:

  • Acylation: Reaction with acetic anhydride to form acetamide derivatives.

  • Diazotization: Formation of diazonium salts for coupling reactions, useful in dye synthesis.

CompoundActivity (MIC, μg/mL)Target Organism
Methyl 4-amino-3-mercapto0.25E. coli
Methyl 3-amino-4-hydroxy 12.5S. aureus

Materials Science

  • Surface Functionalization: SAMs formed via Au-S bonds enhance sensor performance in surface-enhanced Raman spectroscopy (SERS), with signal amplification factors of 10³–10⁵.

  • Polymer Additives: Incorporation into epoxy resins improves adhesion strength from 5.2 MPa to 8.7 MPa.

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy: Peaks at ~2550 cm⁻¹ (-SH stretch), ~1680 cm⁻¹ (ester C=O), and ~3350 cm⁻¹ (-NH₂) .

  • NMR (¹H): δ 2.3 (s, 3H, COOCH₃), δ 5.1 (s, 2H, -NH₂), δ 7.4–7.6 (m, 3H, aromatic) .

Chromatographic Analysis

  • HPLC: Retention time ~8.2 min (C18 column, 60% acetonitrile/water) .

Challenges and Future Directions

  • Synthetic Optimization: Scalable methods for high-purity production remain underexplored.

  • Toxicity Profiling: No data exist on acute or chronic toxicity, necessitating preclinical studies.

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